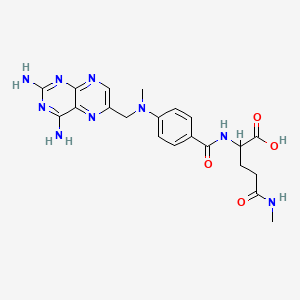

Methotrexate-gamma-methylamide

CAS No.: 67036-48-0

Cat. No.: VC19401191

Molecular Formula: C21H25N9O4

Molecular Weight: 467.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67036-48-0 |

|---|---|

| Molecular Formula | C21H25N9O4 |

| Molecular Weight | 467.5 g/mol |

| IUPAC Name | 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(methylamino)-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C21H25N9O4/c1-24-15(31)8-7-14(20(33)34)27-19(32)11-3-5-13(6-4-11)30(2)10-12-9-25-18-16(26-12)17(22)28-21(23)29-18/h3-6,9,14H,7-8,10H2,1-2H3,(H,24,31)(H,27,32)(H,33,34)(H4,22,23,25,28,29) |

| Standard InChI Key | BOKUWBZDTDLPGM-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Introduction

Chemical Identity and Structural Features

Methotrexate-γ-methylamide (CAS: 67022-39-3) is structurally related to methotrexate but differs by the substitution of a γ-methylamide group. The molecular formula is , with a molecular weight of 468.47 g/mol . The compound’s IUPAC name is (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid, highlighting its pteridine core and glutamic acid backbone . Unlike methotrexate polyglutamates (MTXPGs), which undergo polyglutamation for intracellular retention, the γ-methylamide modification alters solubility and enzyme-binding affinity .

Table 1: Key Chemical Properties of Methotrexate-γ-Methylamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 468.47 g/mol |

| CAS Number | 67022-39-3 |

| Synonyms | Methotrexate 5-methyl ester |

Synthesis and Metabolic Pathways

The synthesis of Methotrexate-γ-methylamide involves esterification of methotrexate’s γ-carboxyl group, a process that reduces its polarity and enhances membrane permeability . This modification prevents polyglutamation by folylpolyglutamate synthetase (FPGS), a critical step in MTX’s intracellular activation . Consequently, the γ-methylamide derivative bypasses the formation of MTXPGs, which are central to MTX’s anti-inflammatory and antiproliferative effects .

In vitro studies suggest that γ-methylamide is metabolized by γ-glutamyl hydrolase (γ-GGH), albeit at a slower rate than MTXPGs, leading to prolonged intracellular retention . This property may influence its pharmacokinetic profile, particularly in tissues with low γ-GGH activity, such as synovial membranes in rheumatoid arthritis .

Pharmacological Mechanisms

Enzyme Inhibition Profile

Methotrexate-γ-methylamide retains affinity for dihydrofolate reductase (DHFR), thymidylate synthase (TS), and 5-aminoimidazole-4-carboxamide ribonucleotide transformylase (AICART), though with altered inhibition kinetics compared to MTX . The γ-methylamide group sterically hinders binding to FPGS, reducing polyglutamation and shifting its activity toward adenosine receptor modulation . This mechanism parallels MTX’s anti-inflammatory effects in rheumatoid arthritis, where adenosine accumulation suppresses cytokine production .

Pharmacokinetic Considerations

The bioavailability of Methotrexate-γ-methylamide is theoretically higher than MTX due to improved lipid solubility, but clinical data remain sparse . Protein binding is estimated at 45–50%, with a volume of distribution (Vd) of 0.4–0.8 L/kg, similar to MTX . Renal clearance is the primary elimination route, though hepatic metabolism via cytochrome P450 isoforms cannot be excluded .

Analytical Detection Methods

Chromatographic techniques are pivotal for quantifying Methotrexate-γ-methylamide in biological matrices. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection (λ = 302 nm) achieves a lower limit of quantification (LLOQ) of 5 nM in plasma . Mass spectrometry (MS) methods enhance specificity, particularly in distinguishing γ-methylamide from MTXPGs. A validated LC-MS/MS method reports intra-day precision of <8% and accuracy of 92–107% for γ-methylamide in red blood cells .

Table 2: Analytical Performance of LC-MS/MS for Methotrexate-γ-Methylamide

| Parameter | Value |

|---|---|

| LLOQ | 2 nM |

| Linear Range | 2–500 nM |

| Precision (RSD%) | <8% |

| Accuracy (%) | 92–107 |

Future Directions

Methotrexate-γ-methylamide warrants further investigation in these areas:

-

Pharmacodynamic Studies: Clarify adenosine-mediated vs. folate-antagonist mechanisms.

-

Clinical Trials: Evaluate efficacy in MTX-resistant rheumatoid arthritis or psoriasis.

-

Toxicity Mitigation: Develop targeted therapies for neurotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume